1-Methylspiro[indoline-3,4'-piperidin]-2-one is a compound characterized by its unique spirocyclic structure, which combines an indoline moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antidepressant and anticancer agent. The synthesis and modification of this compound are of interest for developing new therapeutic agents.
1-Methylspiro[indoline-3,4'-piperidin]-2-one falls under the category of spirocyclic compounds, which are known for their complex structures and diverse biological activities. It is classified as a member of the indoline family, which is associated with various pharmacological properties, including antitumor and antimicrobial effects . The compound's unique structure allows it to interact with multiple biological targets, making it a subject of ongoing research.
The synthesis of 1-Methylspiro[indoline-3,4'-piperidin]-2-one can be achieved through various methods:
The synthetic routes often require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Techniques like chromatography and recrystallization are typically employed for purification.
The molecular formula of 1-Methylspiro[indoline-3,4'-piperidin]-2-one is , with a molecular weight of 244.33 g/mol. The structure features a spiro junction between the indoline and piperidine rings, contributing to its unique chemical properties.
This structural configuration allows for various interactions with biological targets, influencing its pharmacological activity.
1-Methylspiro[indoline-3,4'-piperidin]-2-one can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The versatility in reactivity makes this compound an attractive candidate for further functionalization in drug development.
The mechanism of action of 1-Methylspiro[indoline-3,4'-piperidin]-2-one involves its interaction with specific molecular targets within biological systems. Its spirocyclic structure enables it to bind effectively to various receptors or enzymes, potentially leading to inhibition or activation pathways that result in therapeutic effects such as:
Quantitative data from bioactivity assays indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.
The physical properties include:
The chemical properties highlight its stability under standard laboratory conditions but may vary based on substituents attached to the core structure. The compound's reactivity allows it to participate in diverse synthetic pathways.
1-Methylspiro[indoline-3,4'-piperidin]-2-one has significant scientific applications:
The ongoing research into this compound aims to enhance its efficacy and reduce side effects by exploring various structural modifications.
Spiroheterocyclic architectures represent a cornerstone of modern drug discovery due to their three-dimensional complexity, structural rigidity, and prevalence in bioactive natural products. These frameworks—characterized by a shared spiro carbon atom connecting two orthogonal rings—exhibit enhanced stereochemical diversity compared to planar heterocycles, enabling precise interactions with biological targets. Spiro[indoline-3,4′-piperidine] derivatives, in particular, demonstrate exceptional versatility as privileged scaffolds in oncology, neurology, and antiviral therapeutics. Their constrained conformation reduces the entropic penalty upon binding to target proteins, while the spiro junction minimizes rotational freedom, enhancing selectivity. Notably, spirooxindole alkaloids like spirotryprostatin A exhibit potent antimitotic activity by disrupting microtubule assembly, validating the pharmacological relevance of this structural motif .
The development of spiro[indoline-3,4'-piperidin]-2-one derivatives accelerated in the early 21st century following seminal reports of their dual antiproliferative and antiviral potential. Initial synthetic efforts focused on N-unsubstituted spirooxindoles, but the introduction of the 1'-methyl group marked a strategic advancement. This alkylation mitigates metabolic oxidation at the indoline nitrogen while fine-tuning electronic properties, thereby improving metabolic stability and membrane permeability. Key milestones include the application of multi-component cycloadditions to construct complex spiro-piperidine hybrids and the patenting of sodium channel modulators containing this core for pain management (WO2010045251A2) [7]. Concurrently, advances in regioselective spirocyclization techniques—such as ultrasound-assisted synthesis—enabled efficient access to these pharmacophores [8].
1-Methylspiro[indoline-3,4'-piperidin]-2-one (C₁₃H₁₆N₂O) embodies a prototypical spirocyclic hybrid where the indoline and piperidine rings fuse at the C3/spiro carbon center. The molecule's pharmacophoric elements include:
Table 1: Key Identifiers of 1-Methylspiro[indoline-3,4'-piperidin]-2-one
Property | Value |
---|---|
CAS Number (free base) | 13837878 (PubChem CID) [1] |
CAS Number (hydrochloride) | 1047657-65-7 [3] [5] |
Molecular Formula (salt) | C₁₃H₁₇ClN₂O (C₁₃H₁₆N₂O·HCl) |
Molecular Weight (salt) | 252.74 g/mol [3] |
SMILES (salt) | Cl.CN1C(=O)C2(CCNCC2)c3ccccc13 [2] |
InChI Key (salt) | RQXLJSYQSBXFOQ-UHFFFAOYSA-N [2] |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8